WKYMVM-NH2 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

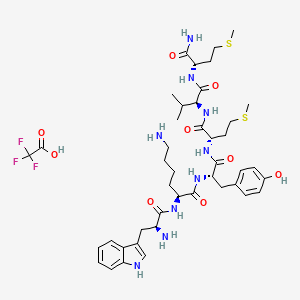

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYQWVNXDVTBW-CZPFDPCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62F3N9O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WKYMVM-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

WKYMVM-NH2, a synthetic hexapeptide, has emerged as a potent modulator of the innate immune system. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with formyl peptide receptors (FPRs) and the subsequent intracellular signaling cascades. Through a detailed examination of its receptor agonism, downstream signaling pathways, and functional cellular responses, this guide offers a technical resource for researchers and professionals in drug development. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

WKYMVM-NH2 is a synthetic peptide that has garnered significant interest for its immunomodulatory and anti-inflammatory properties.[1] It is a hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-Met-NH2.[2] The trifluoroacetate (TFA) salt is a common formulation for this peptide. WKYMVM-NH2 primarily exerts its effects by acting as an agonist for the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) crucial in host defense and inflammation.[3][4] This guide delves into the core mechanisms by which WKYMVM-NH2 initiates cellular responses, providing a foundational understanding for its therapeutic potential in various diseases, including inflammatory conditions, infectious diseases, and tissue repair.[3]

Receptor Interaction and Specificity

WKYMVM-NH2 is a potent agonist for the formyl peptide receptor family, with a particular affinity for FPR2 (also known as FPRL1).[3][4] It also demonstrates activity at FPR1 and FPRL2.[2][5] The interaction of WKYMVM-NH2 with these receptors initiates a cascade of intracellular signaling events.

Quantitative Data on Receptor Activation

The potency and efficacy of WKYMVM-NH2 in activating FPRs have been quantified in various studies. The following table summarizes key quantitative data from in vitro experiments.

| Parameter | Cell Line | Receptor | Value | Reference |

| EC50 | HL-60 | FPRL1 (FPR2) | 2 nM | [5] |

| EC50 | HL-60 | FPRL2 | 80 nM | [5] |

| EC50 (Superoxide Production) | Neutrophils | Endogenous FPRs | 75 nM | [5] |

| EC50 (Calcium Mobilization) | mFPR-expressing cells | Murine FPR | 1.5 nM | [6] |

Intracellular Signaling Pathways

Upon binding to FPRs, WKYMVM-NH2 triggers the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates multiple downstream signaling pathways that orchestrate a variety of cellular responses.

Phospholipase C (PLC) and Calcium Mobilization

Activation of FPRs by WKYMVM-NH2 leads to the stimulation of phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7] This transient increase in cytosolic Ca2+ is a critical signal for many cellular processes, including degranulation and activation of calcium-dependent enzymes.[1][7]

Figure 1: WKYMVM-NH2 induced PLC signaling cascade.

Phosphoinositide 3-Kinase (PI3K) Pathway

WKYMVM-NH2 is also a potent activator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3][7] The Gβγ subunits released upon receptor activation can directly activate PI3K. PI3K then phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from PIP2. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This leads to the phosphorylation and activation of Akt, which in turn regulates a multitude of cellular processes, including cell survival, proliferation, and migration.[3]

Figure 2: WKYMVM-NH2 activated PI3K/Akt signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of FPRs by WKYMVM-NH2 also engages the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK).[7] This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of ERK can be mediated through both Gα and Gβγ subunits, often involving upstream kinases such as Ras and Raf.

Functional Consequences of WKYMVM-NH2 Action

The activation of the aforementioned signaling pathways by WKYMVM-NH2 translates into a diverse range of functional cellular responses, particularly in immune cells.

Chemotaxis

WKYMVM-NH2 is a potent chemoattractant for various leukocytes, including neutrophils and monocytes.[2][5] This directed cell migration is essential for the recruitment of immune cells to sites of inflammation or infection. The optimal chemotactic response to WKYMVM-NH2 in HL-60 cells stably expressing FPRL2 is observed at concentrations between 10 and 50 nM.[5]

Phagocytosis and Bactericidal Activity

WKYMVM-NH2 enhances the phagocytic capacity of dendritic cells and neutrophils.[1] It also stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, a key component of the bactericidal activity of phagocytes.[2][3] This leads to an enhanced ability to clear pathogens.

Cytokine and Chemokine Release

WKYMVM-NH2 modulates the production and release of various cytokines and chemokines, which can have both pro-inflammatory and anti-inflammatory effects depending on the context and cell type. For instance, it can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in some models, while increasing the production of IFN-γ and IL-12 in others.[1]

Angiogenesis and Tissue Repair

Recent studies have highlighted the role of WKYMVM-NH2 in promoting angiogenesis and tissue repair. It has been shown to stimulate the formation of capillaries and arterioles, accelerate re-epithelialization in wound healing, and promote neovascularization in ischemic tissues.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of WKYMVM-NH2.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the fluorescence intensity of the dye changes, which can be measured using a fluorometer or a fluorescence microscope.

Protocol:

-

Cell Culture: Culture cells (e.g., HL-60 or transfected cell lines) to the desired confluency.

-

Dye Loading: Incubate cells with the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence for a short period.

-

Stimulation: Add WKYMVM-NH2 at various concentrations to the cells.

-

Fluorescence Measurement: Continuously record the change in fluorescence over time.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Calculate EC50 values from dose-response curves.

Figure 3: Workflow for a calcium mobilization assay.

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemical gradient.

Principle: A Boyden chamber or a similar multi-well migration plate is used, which consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant (WKYMVM-NH2) is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

-

Cell Preparation: Resuspend cells in a serum-free medium.

-

Chamber Setup: Add WKYMVM-NH2 at various concentrations to the lower wells of the migration plate. Place the microporous membrane insert into the wells.

-

Cell Seeding: Add the cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate for a sufficient time (e.g., 1-3 hours) at 37°C in a CO2 incubator to allow for cell migration.

-

Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Analysis: Count the number of migrated cells per field of view using a microscope. Plot the number of migrated cells against the concentration of WKYMVM-NH2.

Conclusion

WKYMVM-NH2 TFA is a multifaceted synthetic peptide that exerts a wide range of biological effects primarily through the activation of formyl peptide receptors. Its ability to modulate key signaling pathways such as the PLC, PI3K, and MAPK cascades underlies its potent effects on immune cell function, including chemotaxis, phagocytosis, and cytokine release. The growing body of evidence also points to its therapeutic potential in tissue repair and angiogenesis. This technical guide provides a comprehensive framework for understanding the mechanism of action of WKYMVM-NH2, serving as a valuable resource for ongoing research and the development of novel therapeutics.

References

- 1. WKYMVM-NH2 - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

WKYMVM-NH2 TFA: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Formyl Peptide Receptor Agonist

Introduction

WKYMVM-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent agonistic activity on formyl peptide receptors (FPRs).[1] These receptors, primarily expressed on the surface of immune cells such as neutrophils and monocytes, play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria. The activation of FPRs by agonists like WKYMVM-NH2 triggers a cascade of intracellular signaling events, leading to a range of cellular responses including chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS), all of which are vital for host defense and inflammation.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key experimental data, and detailed protocols for its characterization, aimed at researchers, scientists, and professionals involved in drug development.

Core Concepts: Formyl Peptide Receptor Agonism

WKYMVM-NH2 is a potent agonist for multiple members of the formyl peptide receptor family, including FPR1, FPR2 (also known as FPRL1), and FPR3 (also known as FPRL2).[1][3][4] It exhibits a particularly high affinity for FPR2.[2] The trifluoroacetate (TFA) salt form is commonly used in research settings. The peptide's ability to activate these receptors initiates a G-protein-coupled signaling cascade, leading to various downstream cellular effects.

Quantitative Data Summary

The biological activity of WKYMVM-NH2 has been quantified in various in vitro assays. The following tables summarize key quantitative data for its effects on different formyl peptide receptors and cellular functions.

| Receptor | Cell Line | Assay | Parameter | Value | Reference(s) |

| FPR2 (FPRL1) | HL-60 | Calcium Mobilization | EC50 | 2 nM | [3][5] |

| FPR3 (FPRL2) | HL-60 | Calcium Mobilization | EC50 | 80 nM | [3][5] |

| FPR2 | Not Specified | Calcium Mobilization | EC50 | 75 pM | [4] |

| FPR3 | Not Specified | Calcium Mobilization | EC50 | 3 nM | [4] |

Table 1: Receptor Activation Potency of WKYMVM-NH2.

| Cellular Response | Cell Type | Parameter | Value | Reference(s) |

| Superoxide Production | Neutrophils | EC50 | 75 nM | [5] |

| Chemotaxis | HL-60 cells expressing FPRL2 | Optimal Concentration | 10 - 50 nM | [5] |

Table 2: Functional Response Potency of WKYMVM-NH2.

Signaling Pathways

The binding of WKYMVM-NH2 to FPRs triggers a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins. This leads to the activation of several key downstream pathways that orchestrate the cellular response.

G-Protein Coupled Signaling Cascade

Upon agonist binding, the FPR undergoes a conformational change, leading to the activation of associated Gi proteins. The activated Gα and Gβγ subunits dissociate and initiate downstream signaling.

Major Downstream Signaling Pathways

The dissociated G-protein subunits activate multiple effector enzymes, leading to the generation of second messengers and the activation of various protein kinase cascades.

References

- 1. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Multifaceted Role of WKYMVM-NH2 TFA: A Technical Guide to its Immunomodulatory and Pro-Regenerative Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

WKYMVM-NH2, a synthetic hexapeptide, has emerged as a potent modulator of the innate immune system with significant therapeutic potential across a spectrum of inflammatory and degenerative diseases. This technical guide provides an in-depth analysis of the core functions of WKYMVM-NH2, focusing on its interaction with Formyl Peptide Receptors (FPRs) and the subsequent activation of downstream signaling cascades. We present a comprehensive overview of its diverse cellular effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic applications of this versatile peptide.

Core Function: A Potent Agonist of Formyl Peptide Receptors

WKYMVM-NH2 is a synthetic hexapeptide that functions primarily as an agonist for the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors crucial for host defense and inflammation.[1][2] While it interacts with multiple FPRs, it is considered a particularly strong agonist for FPR2 (also known as FPRL1), with a weaker affinity for FPR1 and FPR3.[1][2] The trifluoroacetate (TFA) salt form, WKYMVM-NH2 TFA, is commonly used in research settings.

The activation of FPRs by WKYMVM-NH2 triggers a cascade of intracellular signaling events, leading to a wide range of cellular responses in immune cells such as neutrophils, monocytes, macrophages, and dendritic cells.[3][4] These responses are central to its observed immunomodulatory, anti-inflammatory, and pro-regenerative properties.

Key Cellular Functions and Signaling Pathways

The binding of WKYMVM-NH2 to FPRs initiates diverse signaling pathways that regulate critical cellular functions. These include chemotaxis, phagocytosis, superoxide production, and the modulation of inflammatory cytokine secretion.[1][5]

Immunomodulation and Anti-Inflammatory Effects

WKYMVM-NH2 exhibits a dual role in modulating the immune response, demonstrating both immunostimulatory and anti-inflammatory activities.[3] It enhances the bactericidal activity of neutrophils and the phagocytic activity of dendritic cells.[3] Paradoxically, it also exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory cytokines such as IL-10.[2][3][6] This dual functionality makes it a promising candidate for treating inflammatory conditions like ulcerative colitis and sepsis.[3][7]

The primary signaling pathways implicated in these effects include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][4]

Figure 1: WKYMVM-NH2 Signaling Pathways.

Pro-Regenerative and Therapeutic Potential

Beyond its immunomodulatory roles, WKYMVM-NH2 has demonstrated significant pro-regenerative capabilities. Studies have shown its therapeutic effects in models of:

-

Ulcerative Colitis: Ameliorates disease severity by reducing inflammation and promoting epithelial cell proliferation.[3][5]

-

Neurodegenerative Diseases: Promotes the proliferation, migration, and viability of neural stem cells.[1][2]

-

Bone Defects: Induces the polarization of M2 macrophages, which are crucial for tissue repair and angiogenesis, by promoting the secretion of exosomes from mesenchymal stem cells.[8]

-

Sepsis: Prevents the development of severe sepsis by stimulating emergency granulopoiesis.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the effects of WKYMVM-NH2.

Table 1: Receptor Activation and Cellular Responses

| Parameter | Cell Line / System | Concentration / EC₅₀ | Effect | Reference(s) |

| FPRL1 (FPR2) Activation | HL-60-FPRL1 cells | 2 nM (EC₅₀) | Receptor Activation | [10] |

| FPRL2 Activation | HL-60-FPRL2 cells | 80 nM (EC₅₀) | Receptor Activation | [10] |

| Superoxide Production | Neutrophils | 75 nM (EC₅₀) | Stimulation | [10] |

| Chemotaxis | HL-60-FPRL2 cells | 10 - 50 nM | Optimal Migration | [10] |

| Cell Proliferation | Caco-2 cells | 10 - 1000 nM | Induction | [5] |

| Calcium Mobilization | U87 Astrocytoma cells | Not specified | Increase in Ca²⁺ influx | [3] |

Table 2: In Vivo Therapeutic Effects

| Disease Model | Animal Model | Dosage | Effect | Reference(s) |

| Ulcerative Colitis | DSS-induced colitis in mice | 8 mg/kg (six times over 5 days) | Ameliorated bleeding and stool scores | [5] |

| Spinal Cord Injury | Rat model | 4 mg/kg (i.p., 3 times, 24h interval) | Reduced neuronal loss and inflammation | [11] |

| Hyperoxia-induced Lung Injury | Neonatal mice | 2.5 mg/kg (i.p., daily for 4 days) | Alleviated lung injury | [11] |

| Obesity | High-fat diet-fed mice | 8 mg/kg (s.c., every two days for 2-5 weeks) | Improved lipid metabolism | [11] |

Table 3: Modulation of Cytokine Production

| Condition / Model | Cytokine | Effect | Reference(s) |

| Sepsis (animal model) | TNF-α, IL-1β, IL-6 | Inhibition | [3] |

| Sepsis (animal model) | IFN-γ, IL-12, IL-17, TGF-β | Increase | [3] |

| Ulcerative Colitis (DSS model) | IL-17, IFN-γ, IL-6, IL-1β, TNF-α | Modulation | [5] |

| LPS-treated Microglia | TNF-α, IL-6, IL-1β | Inhibition (0-5 µmol/L) | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of WKYMVM-NH2.

Chemotaxis Assay

Objective: To assess the ability of WKYMVM-NH2 to induce directional migration of cells expressing FPRs.

Methodology:

-

Cell Culture: HL-60 cells stably expressing FPRL2 are cultured in appropriate media.

-

Assay Setup: A Boyden chamber assay is typically used. The lower chamber is filled with media containing various concentrations of WKYMVM-NH2 (e.g., 10-50 nM).

-

Cell Seeding: A suspension of the cells is placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubation: The chamber is incubated for a sufficient time to allow cell migration.

-

Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.

Figure 2: Chemotaxis Assay Workflow.

Superoxide Production Assay

Objective: To measure the activation of NADPH oxidase and subsequent production of superoxide radicals in neutrophils.

Methodology:

-

Neutrophil Isolation: Primary neutrophils are isolated from fresh blood samples.

-

Assay Principle: The assay is often based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

-

Procedure: Neutrophils are pre-incubated with cytochrome c. WKYMVM-NH2 is then added at various concentrations (e.g., to determine an EC₅₀ of 75 nM).

-

Measurement: The change in absorbance due to the reduction of cytochrome c is measured spectrophotometrically over time.

-

Control: A parallel reaction containing SOD is run to confirm that the reduction is due to superoxide.

In Vivo Model of Ulcerative Colitis

Objective: To evaluate the therapeutic efficacy of WKYMVM-NH2 in a preclinical model of inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Ulcerative colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.

-

Treatment: A treatment group receives WKYMVM-NH2 (e.g., 8 mg/kg) via a specified route (e.g., subcutaneous injection) for a defined period. A control group receives a vehicle.

-

Monitoring: Disease activity is monitored daily by scoring for weight loss, stool consistency, and bleeding.

-

Endpoint Analysis: At the end of the study, colon tissues are collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).

Conclusion

This compound is a synthetic peptide with a well-defined mechanism of action centered on the activation of Formyl Peptide Receptors. Its ability to potently modulate immune cell function, coupled with its anti-inflammatory and pro-regenerative properties, positions it as a highly promising therapeutic agent. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of WKYMVM-NH2-based therapies for a range of diseases characterized by inflammation and tissue damage. The diverse signaling pathways it engages underscore its potential for pleiotropic therapeutic effects, warranting continued investigation into its clinical applications.

References

- 1. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WKYMVM-NH2 - LKT Labs [lktlabs.com]

- 4. dovepress.com [dovepress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WKYMVm ameliorates obesity by improving lipid metabolism and leptin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of the WKYMVm peptide on promoting mBMSC secretion of exosomes to induce M2 macrophage polarization through the FPR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

WKYMVM-NH2 TFA Signaling in Neutrophils: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly known as WKYMVM-NH2, is a potent agonist of formyl peptide receptors (FPRs) and a significant modulator of neutrophil function.[1][2] As a key component of the innate immune system, neutrophils are the first line of defense against invading pathogens. Their functions, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), are tightly regulated by complex signaling networks. WKYMVM-NH2 has emerged as a valuable tool for dissecting these pathways due to its high affinity and specific activation of neutrophil responses.[1][3][4] This technical guide provides a comprehensive overview of the signaling pathways activated by WKYMVM-NH2 in neutrophils, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways of WKYMVM-NH2 in Neutrophils

WKYMVM-NH2 primarily exerts its effects by binding to Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs).[1][5] In humans, three FPRs have been identified: FPR1, FPR2 (also known as FPRL1), and FPR3. WKYMVM-NH2 exhibits the highest affinity for FPR2, with weaker affinity for FPR1 and FPR3.[1][4][5] Upon binding, it initiates a cascade of intracellular signaling events that orchestrate a range of neutrophil effector functions.[3][6]

The activation of FPRs by WKYMVM-NH2 leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. These subunits then trigger multiple downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: The activated G protein subunits stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1] DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: WKYMVM-NH2 also activates the PI3K/Akt signaling cascade.[1][6] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the activation of Akt, which plays a crucial role in cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras-Raf-MEK-ERK pathway, a key MAPK cascade, is also stimulated by WKYMVM-NH2.[1] This pathway is involved in regulating a wide array of cellular processes, including gene expression, proliferation, and differentiation.

These primary signaling pathways converge to regulate critical neutrophil functions, including chemotaxis, degranulation, phagocytosis, and the production of superoxide anions via NADPH oxidase activation.[3][4][6]

Visualizing the WKYMVM-NH2 Signaling Network

References

- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]

- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of WKYMVM-NH2 TFA: A Technical Guide for Researchers

An in-depth exploration of the synthetic hexapeptide WKYMVM-NH2 TFA and its multifaceted biological activities within the immune system, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms, quantitative effects, and relevant experimental methodologies.

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2, often abbreviated as WKYMVM-NH2 and supplied as a trifluoroacetate (TFA) salt, has emerged as a potent modulator of immune cell function. This technical guide delves into the core of its biological activity, offering a detailed overview of its interactions with immune cells, the signaling cascades it triggers, and the functional consequences of these interactions. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex pathways, this document aims to serve as a valuable resource for those investigating its therapeutic potential.

Core Mechanism of Action: Targeting Formyl Peptide Receptors

WKYMVM-NH2 exerts its influence on the immune system primarily by acting as an agonist for the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs).[1][2] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1][2] WKYMVM-NH2 exhibits a strong affinity for FPR2, with weaker interactions reported for FPR1 and FPR3.[2][3] This preferential binding to FPR2 is a key determinant of its biological effects.[1][2] Upon binding, WKYMVM-NH2 initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Quantitative Analysis of WKYMVM-NH2 Activity

The potency and efficacy of WKYMVM-NH2 in activating immune cells have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its activity across different receptors and cell types.

Table 1: Receptor Activation Potency of WKYMVM-NH2

| Receptor | Cell Line | Assay Type | EC50 Value | Reference |

| FPRL1 (FPR2) | HL-60-FPRL1 | Receptor Binding/Activation | 2 nM | [4] |

| FPRL2 (FPR3) | HL-60-FPRL2 | Receptor Binding/Activation | 80 nM | [4] |

| mFPR | RBL cells | Calcium Mobilization | 1.5 nM | [5] |

| FPR2 | Phagocytes | Calcium Mobilization | 75 pM | [1] |

| FPR3 | Phagocytes | Calcium Mobilization | 3 nM | [1] |

Table 2: Functional Response Potency of WKYMVM-NH2 in Immune Cells

| Immune Cell Type | Assay Type | EC50 Value | Reference |

| Neutrophils | Superoxide Production | 75 nM | [4] |

| Phagocytes | Chemotaxis (via FPR2) | pM range | [1] |

| Phagocytes | Chemotaxis (via FPR1) | nM range | [1] |

Impact on Key Immune Cell Populations

WKYMVM-NH2 orchestrates a diverse range of responses in various immune cells, highlighting its potential as a modulator of both innate and adaptive immunity.

Neutrophils

As first responders of the innate immune system, neutrophils are significantly influenced by WKYMVM-NH2. The peptide stimulates several key neutrophil functions, including:

-

Chemotaxis: WKYMVM-NH2 is a potent chemoattractant for neutrophils, guiding them to sites of inflammation and infection.[1][3] Optimal migration is observed at concentrations between 10 and 50 nM in HL-60 cells expressing FPRL2.[4]

-

Superoxide Production: It triggers the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) such as superoxide, which is crucial for bactericidal activity.[3][4] The EC50 for superoxide production in neutrophils is approximately 75 nM.[4]

-

Degranulation: The peptide promotes the release of granular contents, including enzymes like myeloperoxidase (MPO), which further enhances their antimicrobial capabilities.[1][3]

-

Emergency Granulopoiesis: WKYMVM-NH2 has been shown to enhance the production of neutrophils in response to infection, a process known as emergency granulopoiesis.[6]

Monocytes and Macrophages

Monocytes and their differentiated counterparts, macrophages, are also key targets of WKYMVM-NH2. The peptide induces:

-

Chemotaxis: Similar to neutrophils, WKYMVM-NH2 promotes the migration of monocytes.[1][3]

-

Phagocytosis: It enhances the phagocytic activity of these cells, aiding in the clearance of pathogens and cellular debris.[1]

-

Macrophage Polarization: WKYMVM-NH2 can influence macrophage polarization, driving them towards an M2 phenotype.[3][7] This is mediated, in part, through the activation of the JAK1/STAT6 signaling pathway.[3][7] M2 macrophages are typically associated with tissue repair and anti-inflammatory responses.

Dendritic Cells (DCs)

Dendritic cells, which bridge the innate and adaptive immune systems, are also modulated by WKYMVM-NH2. The peptide has been shown to:

-

Inhibit Maturation: In some contexts, WKYMVM-NH2 can inhibit the lipopolysaccharide (LPS)-induced maturation of human monocyte-derived DCs.[8] This is characterized by decreased production of IL-12 and reduced expression of co-stimulatory molecules like CD86 and HLA-DR.[8]

-

Enhance Phagocytosis: Despite inhibiting maturation, it can increase the phagocytic capacity of DCs.[8]

-

Modulate Cytokine Production: WKYMVM-NH2 can stimulate mature DCs to produce the anti-inflammatory cytokine IL-10.[3]

Signaling Pathways Activated by WKYMVM-NH2

The binding of WKYMVM-NH2 to FPRs triggers a complex network of intracellular signaling pathways. The specific pathways activated can vary depending on the cell type and the specific FPR involved.

Key Signaling Cascades

Several major signaling pathways are consistently implicated in the cellular responses to WKYMVM-NH2:

-

Phospholipase C (PLC) Pathway: Activation of FPRs leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for various cellular processes, including cell survival, proliferation, and migration.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, is activated by WKYMVM-NH2 and plays a role in regulating gene expression and cellular responses.[1]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: As mentioned earlier, the JAK1/STAT6 pathway is involved in WKYMVM-NH2-induced M2 macrophage polarization.[3][7]

Visualizing the Signaling Network

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by WKYMVM-NH2 in immune cells.

Caption: General signaling pathways activated by WKYMVM-NH2 in immune cells.

Detailed Experimental Protocols

To facilitate the replication and further investigation of WKYMVM-NH2's biological activities, this section provides detailed methodologies for key in vitro assays.

Chemotaxis Assay

This assay measures the directed migration of immune cells towards a chemoattractant, in this case, WKYMVM-NH2.

Materials:

-

Immune cells of interest (e.g., neutrophils, monocytes)

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber, µ-Slide Chemotaxis)

-

Culture medium (e.g., RPMI 1640) with 0.2% BSA

-

Phosphate-buffered saline (PBS)

-

Cell counter

Procedure:

-

Cell Preparation:

-

Isolate immune cells from whole blood or use a relevant cell line.

-

Wash the cells with PBS and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

-

Incubate the cells for 1-2 hours at 37°C to allow for recovery.

-

-

Assay Setup:

-

Prepare serial dilutions of WKYMVM-NH2 in culture medium. A typical concentration range is 10^-12 M to 10^-6 M.

-

Add the WKYMVM-NH2 dilutions to the lower wells of the chemotaxis chamber.

-

Use culture medium without WKYMVM-NH2 as a negative control.

-

Place the microporous membrane over the lower wells.

-

Add the cell suspension to the upper wells of the chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2. Incubation time will vary depending on the cell type (e.g., 1-2 hours for neutrophils, 2-4 hours for monocytes).

-

-

Quantification:

-

After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.

-

Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik, Hoechst).

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Alternatively, for fluorescently labeled cells, migration can be quantified using a fluorescence plate reader.

-

Caption: A simplified workflow for a typical chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by WKYMVM-NH2.

Materials:

-

Immune cells of interest

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest and wash the cells in HBSS.

-

Resuspend the cells in HBSS containing the calcium-sensitive dye and a small amount of Pluronic F-127 (to aid in dye solubilization).

-

Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells to remove excess extracellular dye and resuspend them in fresh HBSS.

-

-

Assay Measurement:

-

Transfer the dye-loaded cell suspension to a 96-well plate.

-

Place the plate in the fluorometric reader and measure the baseline fluorescence.

-

Add WKYMVM-NH2 at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from the baseline for each concentration of WKYMVM-NH2.

-

Plot the dose-response curve and determine the EC50 value.

-

Caption: A streamlined workflow for a calcium mobilization assay.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the production of ROS, such as superoxide, by immune cells in response to WKYMVM-NH2 stimulation.

Materials:

-

Immune cells of interest

-

This compound

-

Luminol or isoluminol (for chemiluminescence-based detection) or Dihydrorhodamine 123 (for fluorescence-based detection)

-

Horseradish peroxidase (HRP) (for luminol-based assays)

-

HBSS

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Isolate and wash the immune cells as previously described.

-

Resuspend the cells in HBSS at the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the cell suspension.

-

Add the detection reagent (e.g., luminol and HRP).

-

Allow the plate to equilibrate to 37°C.

-

-

Measurement:

-

Measure the baseline chemiluminescence or fluorescence.

-

Add WKYMVM-NH2 at various concentrations to the wells.

-

Immediately begin recording the signal over time. The increase in signal is proportional to the amount of ROS produced.

-

-

Data Analysis:

-

Calculate the peak or total signal for each concentration of WKYMVM-NH2.

-

Plot the dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

This compound is a powerful tool for dissecting the intricate roles of FPRs in the immune system. Its ability to potently and selectively activate FPR2 makes it an invaluable research reagent and a potential therapeutic candidate for a range of conditions, including infectious diseases, inflammatory disorders, and even cancer. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for researchers to explore the full spectrum of its biological activities. Future research will likely focus on further elucidating the cell-type-specific signaling pathways it engages, its in vivo efficacy and safety profiles, and its potential for synergistic interactions with other immunomodulatory agents. This continued investigation will be crucial in translating the promising preclinical findings of WKYMVM-NH2 into tangible clinical applications.

References

- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

WKYMVM-NH2 TFA: A Potent Chemoattractant and Modulator of Leukocyte Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WKYMVM-NH2, a synthetic hexapeptide, has emerged as a significant research tool and potential therapeutic agent due to its potent chemoattractant properties and its ability to modulate a range of leukocyte effector functions. This technical guide provides a comprehensive overview of WKYMVM-NH2 TFA, with a particular focus on its pivotal role in chemotaxis. It details the molecular mechanisms of action, the primary receptors involved—the formyl peptide receptors (FPRs)—and the intricate downstream signaling pathways that govern cellular migration. This document also compiles quantitative data on its biological activity and provides detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with the essential knowledge to effectively utilize this peptide in their studies.

Introduction to this compound

WKYMVM-NH2 is a synthetic hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-Met-NH2. The trifluoroacetate (TFA) salt form is commonly used in research due to its stability and solubility. This peptide was identified from a synthetic peptide library and has since been characterized as a potent agonist for the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) predominantly expressed on myeloid cells.[1][2] By activating these receptors, WKYMVM-NH2 triggers a cascade of intracellular signaling events that lead to various cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient.[1][3] Beyond chemotaxis, WKYMVM-NH2 is known to stimulate other leukocyte functions, including the mobilization of complement receptor-3, activation of NADPH oxidase, and the production of superoxide.[3][4] Its ability to modulate immune responses has made it a subject of interest in various pathological contexts, including inflammation, infectious diseases, and cancer.[1]

The Role of WKYMVM-NH2 in Chemotaxis

Chemotaxis is a fundamental process in the immune system, enabling the recruitment of leukocytes to sites of inflammation, infection, or tissue injury. WKYMVM-NH2 acts as a powerful chemoattractant, inducing the directional migration of various immune cells, including neutrophils and monocytes.[1][5] This process is initiated by the binding of WKYMVM-NH2 to FPRs on the cell surface.

Interaction with Formyl Peptide Receptors (FPRs)

The biological effects of WKYMVM-NH2 are primarily mediated through its interaction with the FPR family, which in humans consists of three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (also known as FPRL2).[1][2] WKYMVM-NH2 is a potent agonist for both FPR1 and FPR2/FPRL1, and also activates FPR3/FPRL2.[3][4][6] It is considered a particularly strong agonist for FPR2.[1][2] The affinity of WKYMVM-NH2 for these receptors can vary, leading to differential activation and downstream signaling.

Downstream Signaling Pathways

Upon binding of WKYMVM-NH2 to FPRs, a conformational change in the receptor is induced, leading to the activation of heterotrimeric G proteins. This initiates a complex network of downstream signaling pathways that ultimately orchestrate the cytoskeletal rearrangements necessary for cell migration. Key signaling events include:

-

Phospholipase C (PLC) Activation: Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical early event in the chemotactic response.[5]

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates PKC, which in turn phosphorylates a variety of downstream targets involved in cell motility and other cellular responses.[1]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: WKYMVM-NH2 also activates the PI3K/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and migration.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of FPRs by WKYMVM-NH2 can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway involved in regulating cell migration and proliferation.[1][5]

These signaling pathways converge on the regulation of the actin cytoskeleton, leading to the formation of lamellipodia and filopodia, which are essential for directional cell movement.

Quantitative Data

The biological activity of WKYMVM-NH2 has been quantified in various studies. The following tables summarize key quantitative data related to its chemotactic and cellular activation properties.

| Parameter | Cell Type | Receptor | Value | Reference |

| EC50 for Calcium Mobilization | HL-60 cells | FPRL1 (FPR2) | 2 nM | [4] |

| HL-60 cells | FPRL2 (FPR3) | 80 nM | [4] | |

| RBL cells | mFPR | 1.5 nM | [7] | |

| EC50 for Superoxide Production | Neutrophils | - | 75 nM | [4] |

| Optimal Concentration for Chemotaxis | HL-60 cells expressing FPRL2 | FPRL2 (FPR3) | 10 - 50 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the chemotactic and signaling effects of WKYMVM-NH2.

Chemotaxis Assay

This protocol describes a common method for assessing the chemotactic response of cells to WKYMVM-NH2 using a multi-well chemotaxis chamber.

Materials:

-

Chemotaxis chamber (e.g., µ-Slide Chemotaxis or 96-well Neuroprobe plate)[8][9]

-

Cell culture medium (e.g., RPMI 1640) with 10% FBS[9]

-

This compound stock solution

-

Target cells (e.g., neutrophils, monocytes, or a relevant cell line)

-

Trypan blue solution

-

Hemacytometer

-

Fixation media (e.g., 2.5% FBS, 3% formaldehyde in L15 media)[9]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Culture target cells to a density of approximately 1x10^6 cells/mL.[10]

-

On the day of the experiment, harvest the cells and perform a cell count using trypan blue to ensure high viability (>90%).[10]

-

Centrifuge the cells at 400 x g for 5 minutes and resuspend them in serum-free medium or a medium with low serum concentration to a final concentration of 1x10^6 viable cells/mL.[9][10]

-

-

Assay Setup:

-

Prepare serial dilutions of WKYMVM-NH2 in the assay medium. Include a negative control (medium only) and a positive control (a known chemoattractant for the cell type).[8]

-

Add the diluted WKYMVM-NH2 solutions and controls to the lower wells of the chemotaxis chamber.[9]

-

Carefully place the filter membrane over the lower wells.

-

Add the cell suspension to the upper wells of the chamber.[9]

-

-

Incubation:

-

Quantification of Migration:

-

After incubation, carefully remove the filter.

-

The migrated cells in the lower wells can be quantified. One method is to fix the cells and then count them using a microscope or a plate reader after staining with a fluorescent dye like Calcein AM.[10]

-

Alternatively, for non-adherent cells, the migrated cells can be collected from the lower wells and counted using a flow cytometer.[9]

-

-

Data Analysis:

-

Calculate the chemotactic index, which is the fold increase in cell migration in response to the chemoattractant compared to the negative control.

-

Calcium Mobilization Assay

This protocol outlines a method to measure the transient increase in intracellular calcium concentration in response to WKYMVM-NH2 stimulation.

Materials:

-

Target cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM)[11]

-

This compound stock solution

-

Assay buffer (e.g., Krebs buffer)[11]

-

Fluorometric plate reader or a fluorometer with automated injection capabilities (e.g., FlexStation)[11][12]

-

Black-walled, clear-bottom 96-well plates[12]

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed the target cells into a black-walled, clear-bottom 96-well plate and culture overnight.[12]

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM) by incubating them in the dye solution for 30-60 minutes at 37°C, following the manufacturer's instructions.[11]

-

After incubation, wash the cells gently with the assay buffer to remove excess dye.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorometric plate reader.

-

Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[12]

-

Record a baseline fluorescence reading for a short period.

-

Using the instrument's automated injector, add a solution of WKYMVM-NH2 to the wells at various concentrations.

-

Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a relative fluorescence unit (RFU) or a ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2).

-

Plot the peak fluorescence response against the concentration of WKYMVM-NH2 to generate a dose-response curve and determine the EC50 value.

-

Visualizations

Signaling Pathways

References

- 1. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 2. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. ibidi.com [ibidi.com]

- 9. timothyspringer.org [timothyspringer.org]

- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of WKYMVM-NH2 TFA with FPR1, FPR2, and FPR3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2, commonly available as its trifluoroacetate (TFA) salt and often abbreviated as WKYMVM-NH2, is a potent agonist of the formyl peptide receptor (FPR) family. This family of G protein-coupled receptors (GPCRs) plays a critical role in innate immunity and inflammation. In humans, the family consists of three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (also known as FPRL2). WKYMVM-NH2 exhibits differential affinity and potency across these receptors, making it a valuable tool for dissecting their individual functions and a potential lead compound for therapeutic development in inflammatory diseases, immune modulation, and tissue repair.

This technical guide provides a comprehensive overview of the interaction between WKYMVM-NH2 TFA and the FPR family, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Note on Peptide Salt Form: WKYMVM-NH2 is typically synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. This process results in the peptide being isolated as a TFA salt. While generally suitable for in vitro research, it is important to be aware that TFA itself can have biological effects at higher concentrations and that the salt form can influence the peptide's physicochemical properties. For in vivo studies or sensitive cell-based assays, conversion to a different salt form, such as hydrochloride or acetate, may be considered.[1][2]

Quantitative Analysis of WKYMVM-NH2 Interaction with FPRs

The interaction of WKYMVM-NH2 with FPR1, FPR2, and FPR3 has been characterized through various functional and binding assays. The following tables summarize the available quantitative data, highlighting the peptide's preference for FPR2.

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| FPR1 | Binding Affinity | RBL cells transfected with human FPR1 | Ki | ~90 nM | [3] |

| FPR2 / FPRL1 | Functional Potency (Calcium Mobilization) | HL-60 cells transfected with human FPRL1 | EC50 | 2 nM | [2] |

| Functional Potency (Calcium Mobilization) | Immune cells | EC50 | 75 pM | ||

| FPR3 / FPRL2 | Functional Potency (Calcium Mobilization) | HL-60 cells transfected with human FPRL2 | EC50 | 80 nM | [2] |

| Functional Potency (Calcium Mobilization) | Immune cells | EC50 | 3 nM |

Summary of Quantitative Data:

WKYMVM-NH2 is a potent agonist of the FPR family, demonstrating the highest affinity and functional potency for FPR2, with reported EC50 values in the picomolar to low nanomolar range.[2] Its activity at FPR3 is moderate, with EC50 values in the nanomolar range.[2] WKYMVM-NH2 displays the weakest affinity for FPR1, with a reported Ki value in the nanomolar range.[3] This selectivity profile makes WKYMVM-NH2 a particularly useful tool for studying FPR2-mediated signaling and cellular responses.

Signaling Pathways Activated by WKYMVM-NH2

Upon binding to FPRs, WKYMVM-NH2 initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins of the Gi/o family. This leads to the activation of several key downstream effector pathways that mediate the diverse cellular responses to this peptide.

WKYMVM-NH2 Signaling through FPR1 and FPR2

Activation of both FPR1 and FPR2 by WKYMVM-NH2 leads to the activation of common signaling pathways, including the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.[4][5]

FPR2-Specific Downstream Effectors

While sharing common pathways with FPR1, the high-potency activation of FPR2 by WKYMVM-NH2 leads to the engagement of additional and more pronounced signaling cascades. This includes the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the STAT3 pathway, particularly noted in cancer cell lines.[6] Furthermore, WKYMVM-NH2-mediated FPR2 activation can stimulate Phospholipase D (PLD), contributing to superoxide production.[4][6]

FPR3-Mediated Signaling

The signaling pathways downstream of FPR3 activation by WKYMVM-NH2 are less well-characterized compared to FPR1 and FPR2. However, studies indicate that, similar to FPR1 and FPR2, FPR3 activation by WKYMVM-NH2 also leads to the activation of the MAPK/ERK pathway.[4]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation. It is a robust and high-throughput method for characterizing agonist potency (EC50).

Workflow:

Detailed Methodology:

-

Cell Culture:

-

Maintain cell lines stably or transiently expressing human FPR1, FPR2, or FPR3 (e.g., HEK293, CHO, or HL-60 cells) in appropriate culture medium supplemented with serum and antibiotics.

-

Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.

-

Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Assay Procedure:

-

Following incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

-

Add the final volume of assay buffer to each well.

-

Prepare a serial dilution of this compound in the assay buffer in a separate 96-well plate (the "compound plate").

-

Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument then adds the WKYMVM-NH2 solution from the compound plate to the cell plate.

-

Continue to measure the fluorescence intensity for an additional 1-3 minutes to capture the full calcium transient.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the WKYMVM-NH2 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, providing a functional readout of receptor activation.

Workflow:

Detailed Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.[7]

-

Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., a 48- or 96-well Boyden chamber).

-

Add different concentrations of this compound diluted in assay buffer to the lower wells of the chamber. Include a negative control (buffer alone) and a positive control (e.g., fMLP or IL-8).

-

Place a microporous filter membrane (typically with a pore size of 3-5 µm for neutrophils) over the lower wells.

-

Add the neutrophil suspension to the upper chambers.

-

-

Incubation:

-

Incubate the assembled chamber at 37°C in a humidified 5% CO2 incubator for 60-120 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the filter membrane.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields for each well.

-

Alternatively, migrated cells can be quantified by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase or by using a fluorescent dye to label the cells and measuring the fluorescence of the migrated cells.[8]

-

-

Data Analysis:

-

Express the results as the number of migrated cells per field or as a chemotactic index (the fold increase in migration over the negative control).

-

Plot the number of migrated cells against the concentration of WKYMVM-NH2 to generate a dose-response curve.

-

Conclusion

This compound is a powerful and selective agonist for the formyl peptide receptor family, with a pronounced preference for FPR2. Its ability to potently activate key signaling pathways, such as the PLC, PI3K/Akt, and MAPK cascades, makes it an invaluable tool for investigating the physiological and pathophysiological roles of these receptors. The detailed experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the interaction of WKYMVM-NH2 and other ligands with the FPR family, thereby facilitating further discoveries in immunology and drug development. The distinct signaling signatures elicited by WKYMVM-NH2 at each FPR subtype underscore the complexity of this receptor system and highlight the potential for developing biased agonists with tailored therapeutic effects.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of WKYMVM-NH2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVM-NH2) has emerged as a potent agonist for the formyl peptide receptor (FPR) family, a class of G protein-coupled receptors pivotal in innate immunity and inflammatory responses.[1] With a particularly high affinity for FPR2, also known as lipoxin A4 receptor (ALX/FPR2), WKYMVM-NH2 has demonstrated significant therapeutic potential in various disease models, including those for inflammatory diseases, infectious diseases, and tissue repair.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of WKYMVM-NH2, detailing the molecular determinants of its biological activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Structure and Agonist Activity

WKYMVM-NH2 is a synthetic hexapeptide identified from a peptide library.[1] It acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils and monocytes, and triggers a range of cellular responses including calcium mobilization, superoxide production, and chemotaxis.[1][4] Its potent agonistic activity is primarily directed towards FPR2, with significantly lower affinity for FPR1 and FPR3.[1] The D-isomer of methionine at the C-terminus is a critical feature of this peptide.

Structure-Activity Relationship (SAR)

The biological activity of WKYMVM-NH2 is intricately linked to its primary amino acid sequence. Alterations at specific positions can dramatically impact its affinity for FPRs and its functional efficacy.

Key Amino Acid Residues

The crystal structure of the FPR2 in complex with WKYMVm has revealed the critical interactions that govern ligand recognition and receptor activation.[5] The C-terminal portion of the peptide, particularly the D-methionine (m6), plays a crucial role in activating the receptor.[5]

Mutagenesis and structural studies have identified several key residues within WKYMVM-NH2 that are essential for its activity:

-

Trp (W1): The indole side chain of tryptophan is involved in hydrophobic interactions within the binding pocket of FPR2.

-

Lys (K2): The positively charged side chain of lysine forms important electrostatic interactions with the receptor.

-

Tyr (Y3): The hydroxyl group of the tyrosine residue can participate in hydrogen bonding.

-

Met (M4) and Val (V5): These residues contribute to the overall hydrophobicity and conformation of the peptide, influencing its fit within the receptor's binding site.

-

D-Met (m6): The C-terminal D-methionine is a key determinant of high-affinity binding and potent activation of FPR2.[5] Its interaction with residues such as Val113, Trp254, and Arg205 at the bottom of the ligand-binding pocket is critical for triggering the conformational changes that lead to receptor activation.[5] The C-terminal amide group is also a determinant of its biological activity.[5]

A consensus sequence of XKYX(P/V)M has been identified as important for the stimulation of phospholipase C (PLC)-mediated signaling.[6]

Quantitative Analysis of WKYMVM-NH2 Activity

The following table summarizes the key quantitative data regarding the biological activity of WKYMVM-NH2.

| Parameter | Receptor/Cell Type | Value | Reference(s) |

| EC50 for Calcium Mobilization | FPR2 | 75 pM | [7] |

| FPR3 | 3 nM | [7] | |

| HL-60-FPRL1 cells | 2 nM | [4] | |

| HL-60-FPRL2 cells | 80 nM | [4] | |

| EC50 for Superoxide Production | Neutrophils | 75 nM | [4] |

| Optimal Chemotaxis Concentration | HL-60-FPRL2 cells | 10-50 nM | [4] |

Signaling Pathways Activated by WKYMVM-NH2

Upon binding to FPRs, particularly FPR2, WKYMVM-NH2 initiates a cascade of intracellular signaling events. These pathways are crucial for mediating the diverse cellular responses elicited by the peptide.

G-Protein Coupling and Downstream Effectors

Activation of FPR2 by WKYMVM-NH2 leads to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Pathway: Activated G proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: WKYMVM-NH2 also activates the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and migration.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras-MAPK pathway is another key signaling route activated by WKYMVM-NH2, leading to the phosphorylation of extracellular signal-regulated kinases (ERK) and other MAPKs. This pathway is involved in transcriptional regulation and cellular proliferation.[7]

-

Rho GTPase Pathway: Activation of Rho GTPases, such as RhoA, regulates cytoskeletal rearrangements, which are essential for cell motility and phagocytosis.[7]

These signaling pathways converge to regulate a variety of cellular functions, including chemotaxis, phagocytosis, superoxide production via NADPH oxidase activation, and the release of inflammatory mediators.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of WKYMVM-NH2.

Receptor Binding Assay

This assay is used to determine the binding affinity of WKYMVM-NH2 to its receptors.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the formyl peptide receptor of interest (e.g., HL-60 cells transfected with FPR1, FPR2, or FPR3). Harvest cells and resuspend them in a suitable binding buffer.

-

Competition Binding:

-

In a multi-well plate, add a fixed, low concentration of fluorescently labeled WKYMVM-NH2 (e.g., WKYMVm-FITC) to each well.

-

Add increasing concentrations of unlabeled WKYMVM-NH2 to compete for binding. Include a control with no unlabeled competitor for maximum binding and a control with a large excess of unlabeled competitor for non-specific binding.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Washing: Wash the cells with cold binding buffer to remove unbound ligand. This can be done by centrifugation and resuspension or by using a filtration apparatus.

-

Detection: Analyze the amount of bound fluorescent ligand using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The data can be fitted to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by WKYMVM-NH2.

Methodology:

-

Cell Preparation and Dye Loading:

-

Harvest cells (e.g., HL-60 or transfected cell lines) and resuspend them in a suitable buffer.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them at 37°C in the dark.

-

-

Washing: After incubation, wash the cells to remove any extracellular dye.

-

Assay:

-

Transfer the dye-loaded cells to a microplate.

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Inject WKYMVM-NH2 at various concentrations into the wells.

-

Immediately and continuously record the fluorescence signal over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak response against the concentration of WKYMVM-NH2 and fit the data to a dose-response curve to determine the EC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant gradient of WKYMVM-NH2.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Assay Setup:

-

Use a Boyden chamber or a Transwell insert with a microporous membrane (typically 3-5 µm pore size).

-

Add a solution containing WKYMVM-NH2 at the desired concentration to the lower chamber.

-

Add a suspension of isolated neutrophils to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of time that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration:

-

After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

-

Data Analysis: The chemotactic activity is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control without chemoattractant).

Conclusion

The synthetic hexapeptide WKYMVM-NH2 is a potent and selective agonist of FPR2, with a well-defined structure-activity relationship. The C-terminal D-methionine residue is a critical determinant of its high-affinity binding and potent biological activity. By activating a network of intracellular signaling pathways, WKYMVM-NH2 elicits a range of important cellular responses in immune cells. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of WKYMVM-NH2 and its potential therapeutic applications. A thorough understanding of its SAR is essential for the design of novel, more potent, and selective FPR modulators for the treatment of inflammatory and infectious diseases.

References

- 1. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 3. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innopep.com [innopep.com]

- 7. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]

WKYMVM-NH2 TFA: A Comprehensive Technical Guide for G-Protein Coupled Receptor Research

For Researchers, Scientists, and Drug Development Professionals